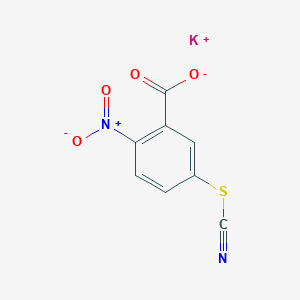

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is a chemical compound known for its reactivity and utility in biochemical assays. It is often used to modify and cleave proteins at cysteine residues, making it valuable in protein engineering and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt undergoes various chemical reactions, including:

Cyanylation: It transfers its cyano group to nucleophilic thiolates, converting thiol groups in proteins into their S-cyano derivatives.

Cleavage Reactions: It cleaves proteins at cysteine residues, which is useful in protein sequencing and structural studies.

Common Reagents and Conditions

Cyanylation: Typically involves the use of nucleophilic thiolates under mild conditions.

Cleavage Reactions: Often performed in the presence of reducing agents like dithiothreitol to maintain the thiol groups in their reduced state.

Major Products Formed

S-Cyano Derivatives: Formed during cyanylation reactions.

Cleaved Peptides: Resulting from the cleavage of proteins at cysteine residues.

Aplicaciones Científicas De Investigación

Protein Modification and Cleavage

Site-Specific Modification of Cysteine Residues

NTCB facilitates the cyanylation of cysteine residues in proteins, allowing researchers to study protein structure-function relationships. This modification is critical for the development of therapeutic proteins and understanding protein interactions. For instance, NTCB has been employed to convert cysteine to dehydroalanine in proteins, enhancing the yield of specific products under optimized conditions (Qiao et al., 2021) .

Case Study: Conversion to Dehydroalanine

In a study focusing on the conversion of cysteine to dehydroalanine using NTCB, various reaction conditions were tested. The results indicated that using denatured conditions with specific additives significantly improved the yield of dehydroalanine products. This finding underscores the reagent's utility in protein engineering (Jacobson et al., 2021) .

Structural Analysis of Proteins

Understanding Protein Misfolding

NTCB has also been instrumental in studying prion proteins and other misfolded proteins associated with neurodegenerative diseases. By facilitating selective cleavage, researchers can analyze the structural constraints of these proteins, providing insights into their misfolding mechanisms and potential therapeutic targets (Sajnani et al., 2008) .

Case Study: Scrapie Prion Protein

In investigations involving scrapie prion proteins, NTCB was used to cleave specific peptide bonds, allowing for detailed structural analysis via mass spectrometry. This application highlights NTCB's role in advancing our understanding of prion diseases and their underlying molecular biology (Sajnani et al., 2008) .

Biochemical Assays

Transporter Protein Studies

NTCB has been utilized in biochemical assays to investigate the function and localization of transporter proteins. For example, it was employed to label cysteine-substituted residues in the human reduced folate carrier, providing insights into substrate binding domains critical for drug delivery systems (Hou et al., 2005) .

Peptide Synthesis

Development of Therapeutic Peptides

The reagent is also significant in peptide synthesis, particularly in creating biologically active recombinant peptides through cyanylation reactions. This method enhances the efficiency of peptide synthesis protocols, which is vital for developing peptide-based pharmaceuticals (Koyama et al., 1994) .

Comparative Data on Reaction Conditions

The following table summarizes key findings from various studies regarding the effectiveness of NTCB under different reaction conditions:

| Study | Reaction Conditions | Yield Improvement | Key Findings |

|---|---|---|---|

| Qiao et al., 2021 | Denatured conditions + Pyridine | Significant yield increase | Enhanced conversion from cysteine to dehydroalanine |

| Sajnani et al., 2008 | Aqueous vs. organic solvents | Lower yield with high DMSO | Organic solvents hindered complete conversion |

| Jacobson et al., 2021 | pH optimization | Optimal yield at pH 7 | Best results achieved with specific additives |

Mecanismo De Acción

The compound exerts its effects primarily through the cyanylation of thiol groups in proteins. This reaction involves the transfer of the cyano group from the compound to the thiol group, forming an S-cyano derivative. This modification can alter the protein’s structure and function, making it useful in various biochemical studies . Additionally, it can cleave proteins at cysteine residues, which is valuable in protein sequencing and structural analysis .

Comparación Con Compuestos Similares

Similar Compounds

5,5’-Dithiobis(2-nitrobenzoic acid): Another compound used for modifying thiol groups in proteins.

2-Iodosobenzoic Acid: Used in similar biochemical assays for protein modification.

Uniqueness

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is unique due to its dual functionality in both cyanylation and cleavage reactions. This dual functionality makes it a versatile reagent in biochemical research, particularly in protein engineering and structural studies .

Actividad Biológica

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt (NTCB) is a chemical compound that has garnered attention for its biological activity, particularly in the context of protein chemistry. This compound is primarily recognized for its ability to modify cysteine residues in proteins through a process known as cyanylation. In this article, we will explore the biological activity of NTCB, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₈H₄N₂O₄S

- Molecular Weight : 224.19 g/mol

- CAS Number : 30211-77-9

- Density : 1.63 g/cm³

- Melting Point : 156-157 °C

- Boiling Point : 449 °C

NTCB acts as a highly reactive reagent that facilitates the transfer of its cyano group to thiolate nucleophiles, particularly cysteine residues in proteins. This reaction converts thiol groups into their S-cyano derivatives. The cyanylation process can lead to the formation of various products, including S-cyano-cysteine, which can further undergo intramolecular reactions to yield stable intermediates like 1-acyl-2-iminothiazolidine .

Protein Modification

NTCB is extensively used in biochemical research to study protein structure and function through selective modification of cysteine residues. This modification can alter protein activity, stability, and interactions with other biomolecules.

Case Studies

-

Site-Specific Conversion :

A study demonstrated the use of NTCB for the site-specific conversion of cysteine in proteins to dehydroalanine, showcasing its utility in creating specific modifications for functional studies . -

Cleavage Reactions :

Research highlighted that NTCB could be used in a two-step reaction to cleave proteins at cysteine residues. However, it was found that this process often leads to incomplete cleavage due to competing side reactions such as carbamylation and beta-elimination . Innovations have since allowed for more efficient one-step cleavage methods using stronger nucleophiles like glycine .

Research Findings

Recent investigations into NTCB's biological activity have revealed several important findings:

Propiedades

IUPAC Name |

potassium;2-nitro-5-thiocyanatobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGMQJKWYBTZHW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3KN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.